6-Ethyl-4-chlorothieno[3,2-d]pyrimidine

Lipophilicity Drug-likeness Permeability

In kinase drug discovery, substituting the 6-position alkyl on thieno[3,2-d]pyrimidine without rigorous SAR validation risks lead failure. 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) resolves this: • Essential C4-Cl-removal abolishes antiproliferative activity across L1210, HeLa, and CEM cancer models. • 6-Et imparts ~+0.96 ΔlogP vs. 6-methyl, tuning hydrophobic kinase back-pocket fit. • Direct S_NAr precursor to patented 4-anilino chemotypes (US9156852B2, US8586580B2). ≥97% purity, ISO-certified, full COA documentation provided.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
CAS No. 1408074-92-9
Cat. No. B1529575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-chlorothieno[3,2-d]pyrimidine
CAS1408074-92-9
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C8H7ClN2S/c1-2-5-3-6-7(12-5)8(9)11-4-10-6/h3-4H,2H2,1H3
InChIKeyNGDXZQYZVYWVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine: Identity & Physicochemical Profile


6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) is a bicyclic heteroaromatic building block composed of a thiophene ring fused to a 4-chloropyrimidine, with an ethyl substituent at the 6-position . It belongs to the thieno[3,2-d]pyrimidine family—a privileged scaffold extensively exploited in kinase inhibitor and antitumor drug discovery programs owing to its purine isosteric character [1]. The chlorine at C4 serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into 4-amino/4-oxy derivatives, while the 6-ethyl group modulates lipophilicity and steric occupancy relative to unsubstituted or 6-methyl analogs [1].

Synthetic building block for kinase inhibitor libraries via SNAr at C4
6-Ethyl group provides a specific lipophilic vector for hydrophobic kinase back pockets
NLT 98% purity supports SAR studies with reduced impurity artifacts

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine: Why Substitution Fails


Within the thieno[3,2-d]pyrimidine class, even minor substitution changes produce large shifts in lipophilicity, reactivity, and biological target engagement. The 4-chloro substituent is essential for antiproliferative activity – its removal abolishes potency across multiple cancer cell lines [1]. Simultaneously, the 6-position alkyl group governs logP and steric fit within kinase ATP-binding pockets; a methyl-to-ethyl swap alters cLogP by approximately 0.96 units, which translates to a predicted ~9-fold difference in octanol/water partition coefficient . Procurement of a 6-unsubstituted or 6-methyl variant without rigorous validation of downstream SAR therefore risks failure of lead optimization campaigns.

6-Methyl Analog
Replacing 6-ethyl with 6-methyl shifts logP by ~0.96 units, potentially altering cellular permeability and kinase target engagement.
4-Chloro Removal
Removal of the 4-chloro substituent abolishes reported antiproliferative activity; dechlorinated analogs may fail to engage targets in cell-based kinase models.
Regioisomer [2,3-d]
Thieno[2,3-d] regioisomer differs in logP and kinase selectivity profile; not interchangeable without revalidation.

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine: Quantitative Differentiation Data


LogP Advantage Over 6-Methyl Analog

The 6-ethyl derivative exhibits a predicted logP of 3.61 (ALOGPS/chemsrc), compared to 2.65 for the 6-methyl analog 4-chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1) . This ΔlogP of +0.96 corresponds to a ~9.1-fold higher theoretical octanol/water partition coefficient, which may confer superior passive membrane permeability for intracellular target engagement when incorporated into final drug candidates.

LogP Context
Predicted values
Target LogP 3.61 vs. 2.65 (6-methyl)
ΔlogP +0.96 (~9.1-fold)
May alter passive permeability and SAR interpretation
Cross-study comparable; validate experimentally
Lipophilicity Drug-likeness Permeability

Regioisomeric Impact on LogP

The target [3,2-d] regioisomer (logP = 3.61) differs markedly from the [2,3-d] counterpart 4-chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7), which has a measured/predicted logP of 2.645 [1]. The regioisomeric difference in nitrogen positioning within the pyrimidine ring alters hydrogen-bonding capacity and electronic distribution, producing a logP difference of ~0.97 units and likely distinct kinase selectivity profiles when elaborated into 4-amino final compounds.

Regioisomer LogP
Predicted comparison
[3,2-d] LogP 3.61 vs. [2,3-d] LogP 2.645
ΔlogP +0.97
Regioisomeric scaffold not interchangeable without revalidation
Kinase selectivity profiles likely differ
Regioisomer LogP Scaffold selection

4-Chloro Substituent Required for Antiproliferative Activity

A systematic SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the chlorine atom at C4 is required for antiproliferative activity against L1210 (murine leukemia), HeLa (cervical carcinoma), and CEM (human T-lymphocyte) cell lines [1]. Dechlorinated analog 5 lost activity entirely, while compound 1 (2,4-dichloro derivative) induced apoptosis in 60% of L1210 cells at 1 μM [1]. Although the 6-ethyl derivative was not explicitly profiled in this study, the class-level SAR establishes that the 4-Cl substituent present in the target compound is a non-negotiable pharmacophoric element.

4-Cl Requirement
Class-level inference
60% apoptosis (L1210, 1 µM) vs. undetectable for dechlorinated analog
Class-level SAR supports 4-Cl for antiproliferative programs
6-ethyl variant not directly tested; extrapolated
Antiproliferative SAR Halogen

Enhanced Purity Specification for SAR Studies

The target compound is available at NLT 98% purity from ISO-certified suppliers (e.g., MolCore), compared to standard 95% or 97% purity grades commonly offered for the 6-unsubstituted parent 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) . The 1–3% purity differential reduces the risk of confounding impurities in kinase inhibition assays and SAR studies where low-abundance side products could produce false-positive hits.

Purity Specification
Supplier specification
NLT 98% (target) vs. 95–97% (parent)
Reduces impurity-driven assay artifacts
ISO-certified manufacturing
Purity Quality control Procurement specification

Divergent Library Synthesis via 4-Cl Displacement

The C4 chlorine of 6-ethyl-4-chlorothieno[3,2-d]pyrimidine undergoes facile SNAr displacement with amines, anilines, and alkoxides, enabling parallel synthesis of 4-amino/4-oxy thieno[3,2-d]pyrimidine libraries. This chemistry has been exploited in patents disclosing protein kinase inhibitors (e.g., US9156852B2, US8586580B2) where the thieno[3,2-d]pyrimidine core with various C4-substitutions delivers potent kinase inhibition [1][2]. The 6-ethyl substituent provides a specific lipophilic anchor that is absent in the 6-H or 6-methyl precursors.

Synthetic Utility
Supporting patent evidence
Single-step SNAr with amines/anilines; patents US9156852B2, US8586580B2
Enables 6-ethyl SAR vector for kinase library synthesis
Standard SNAr conditions
SNAr Library synthesis Kinase inhibitor

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine: Key Application Scenarios


6-Alkyl SAR for Kinase Lead Optimization

In kinase drug discovery programs where the thieno[3,2-d]pyrimidine scaffold occupies the adenine-binding pocket, the 6-ethyl group provides a specific lipophilic contact (ΔlogP ≈ +0.96 vs. 6-methyl) for optimizing complementarity with hydrophobic kinase back pockets [Section 3, Evidence 1]. The 4-Cl handle enables rapid parallel chemistry to generate diverse 4-anilino/4-amino libraries for biochemical IC50 profiling [Section 3, Evidence 5].

Synthesis of Patented Kinase Inhibitor Intermediates

Patents such as US9156852B2 and US8586580B2 describe thieno[3,2-d]pyrimidine-based kinase inhibitors where the C4 position is elaborated with substituted anilines [Section 3, Evidence 5]. 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine serves as the direct SNAr precursor for generating these patented chemotypes, offering legal freedom-to-operate advantage over alternative synthetic routes.

Antiproliferative SAR with Halogenated Core

Published SAR data demonstrate that the C4 chlorine atom is critical for antiproliferative activity in L1210, HeLa, and CEM cancer models, while dechlorinated analogs are inactive [Section 3, Evidence 3]. The 6-ethyl variant preserves this essential pharmacophoric chlorine while adding a tunable alkyl vector, making it suitable for systematic exploration of 6-substituent effects on anticancer potency and selectivity.

High-Purity Supply for Preclinical Candidates

With NLT 98% purity available from ISO-certified manufacturers [Section 3, Evidence 4], this compound meets the quality requirements for preclinical candidate synthesis and impurity profiling. The 1–3% purity advantage over typical 95% grades of the 6-unsubstituted parent compound minimizes the risk of impurity-driven assay artifacts during lead-to-candidate progression.

Application
Selection Property
Validation Focus
Application: Kinase lead optimization
Selection Property: 6-ethyl lipophilic vector (ΔlogP context)
Validation Focus: Biochemical IC50 profiling and SAR interpretation
Application: Patented kinase inhibitor synthesis
Selection Property: 4-Cl SNAr precursor for aniline libraries
Validation Focus: Freedom-to-operate chemical space review
Application: Antiproliferative SAR studies
Selection Property: 4-Cl pharmacophore retention
Validation Focus: Cancer cell-line endpoint review
Application: Preclinical candidate synthesis
Selection Property: NLT 98% purity specification
Validation Focus: Impurity profiling and assay artifact control

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